 
                            AEZS-112 is synthesized through a series of chemical reactions designed to optimize its efficacy as an anti-cancer agent. It falls under the category of small-molecule inhibitors, specifically targeting pathways associated with cancer cell proliferation. The compound is derived from a class of synthetic agents aimed at enhancing therapeutic outcomes in oncology.
The synthesis of AEZS-112 involves several intricate steps that include:
The synthesis process typically employs various organic solvents and catalysts to facilitate substitution reactions, which are essential for introducing functional groups that enhance the compound's biological activity.
AEZS-112 undergoes several types of chemical reactions during its synthesis and application:
The primary products formed from these reactions are derivatives that maintain the anti-cancer activity characteristic of AEZS-112, making it a versatile candidate for further development.
The mechanism through which AEZS-112 exerts its therapeutic effects involves:
This dual action not only enhances the efficacy against various cancer types but also potentially reduces resistance commonly seen with single-target therapies .
AEZS-112 is characterized by several key physical and chemical properties:
These properties are crucial for ensuring the stability and effectiveness of AEZS-112 during research and potential therapeutic applications.
AEZS-112 has been extensively studied for various applications in scientific research:
The evolution of antineoplastic agents has transitioned from cytotoxic natural products to rationally designed multi-targeted molecules. Early cytotoxics like vinca alkaloids and taxanes targeted single pathways (e.g., microtubule dynamics), but their efficacy was limited by drug resistance and toxicity [4] [8]. By the 2000s, research focused on hybrid molecules combining pharmacophores from diverse scaffolds to overcome these limitations. AEterna Zentaris leveraged this paradigm in developing AEZS-112, integrating structural elements from tubulin inhibitors and topoisomerase II antagonists [1] [7]. This approach aligned with industry efforts to create "multi-targeted cytotoxic candidates" capable of simultaneous inhibition of complementary oncogenic pathways [1].
Table 1: Evolution of Cytotoxic Anticancer Agents
| Generation | Representative Agents | Primary Target | Limitations | 
|---|---|---|---|
| 1st (1960s-1980s) | Vincristine, Paclitaxel | Tubulin polymerization | P-glycoprotein-mediated resistance | 
| 2nd (1990s-2000s) | Doxorubicin, Etoposide | Topoisomerase II | Cardiotoxicity, secondary malignancies | 
| 3rd (2000s-present) | AEZS-112 hybrids | Tubulin + Topoisomerase II | Optimizing bioavailability | 
AEZS-112 (chemical name: undisclosed; alternative name: ZEN-012) was engineered using structure-activity relationship (SAR) and molecular modeling techniques. Key strategies included:
Table 2: Key Molecular Design Features of AEZS-112
| Design Feature | Chemical Rationale | Biological Impact | 
|---|---|---|
| Biphenyl core | Facilitates π-stacking with tubulin’s β-subunit | Disrupts microtubule assembly | 
| Tertiary amine side chain | Enhances solubility and DNA minor groove binding | Stabilizes topoisomerase II-DNA cleavage complex | 
| Methoxy substitutions | Shields ester bonds from hydrolytic enzymes | Prolongs half-life in vivo | 
In Vitro Profiling
AEZS-112 demonstrated broad-spectrum cytotoxicity across 42 human tumor cell lines, with EC₅₀ values ranging from 31.2 nM (PA-1 ovarian) to 5 µM (SKOV-3 ovarian) [4]. Notably:
In Vivo Efficacy
In xenograft models, weekly oral dosing (120–600 mg/kg) significantly inhibited tumor growth in:
Mechanistic Validation
Target engagement was confirmed via:
Table 3: In Vivo Efficacy of AEZS-112 in Xenograft Models
| Cancer Type | Model | Dosing Regimen | Tumor Growth Inhibition | 
|---|---|---|---|
| Endometrial | Ishikawa xenograft | 100 mg/kg twice weekly | 72% vs. control | 
| Ovarian | SKOV-3 xenograft | 150 mg/kg weekly | 64% vs. control | 
| Colon | HCT116 xenograft | 200 mg/kg weekly | 81% vs. control | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1